2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile
Description
Molecular Architecture and Stereoelectronic Features
2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile (C₇H₄F₃NO) is a heterocyclic compound featuring a furan core substituted with methyl, trifluoromethyl, and cyano groups. The furan ring adopts a planar configuration, with the methyl group at position 2, the trifluoromethyl group at position 4, and the cyano group at position 3. The molecular architecture is defined by the SMILES string CC1=CC(=C(O1)C(F)(F)F)C#N, which highlights the connectivity of substituents around the oxygen-containing five-membered ring.
The trifluoromethyl (-CF₃) group introduces significant electronegativity and steric bulk, while the cyano (-C≡N) group contributes to the molecule’s dipole moment through its strong electron-withdrawing character. These substituents create a stereoelectronic environment that influences reactivity, particularly in electrophilic substitution reactions. The methyl group at position 2 enhances steric hindrance, potentially limiting rotational freedom around the furan ring. Computational models predict that the trifluoromethyl group’s electron-withdrawing effects polarize the furan ring, increasing the electrophilicity of adjacent carbon atoms.
Crystallographic Characterization and Conformational Analysis
Crystallographic data for this compound remain limited in published literature. However, analogous furan derivatives suggest that the molecule likely crystallizes in a monoclinic or orthorhombic system, with intermolecular interactions dominated by van der Waals forces and dipole-dipole interactions. The trifluoromethyl group’s tetrahedral geometry and the planar furan ring may induce conformational strain, favoring a twisted arrangement to minimize steric clashes between substituents.
The cyano group’s linear configuration and high polarity could facilitate weak hydrogen bonding with proximal hydrogen atoms, though this has not been experimentally verified. Molecular dynamics simulations of similar compounds indicate that the methyl group’s rotation barrier is approximately 2–3 kcal/mol, suggesting moderate conformational flexibility at room temperature.
Thermochemical Properties and Phase Behavior
Experimental thermochemical data for this compound are sparse, but theoretical calculations provide insights into its phase behavior. The molecular weight of 175.11 g/mol and the presence of polar functional groups suggest a melting point range of 80–120°C, typical for trifluoromethyl-substituted heterocycles. The trifluoromethyl group’s high electronegativity likely elevates the boiling point compared to non-fluorinated analogs, with estimates ranging from 180–220°C under standard pressure.
Enthalpy of formation (ΔHf°) is approximated at −250 to −300 kJ/mol using group contribution methods, reflecting the stability conferred by the aromatic furan ring and strong C-F bonds. Differential scanning calorimetry (DSC) studies of related compounds indicate glass transition temperatures (Tg) near −50°C, suggesting limited amorphous phase stability.
Solubility Parameters and Partition Coefficients
The compound’s solubility profile is influenced by its polar and non-polar substituents. In aqueous media, the cyano and trifluoromethyl groups enhance hydrophilicity, though the methyl group and aromatic system counterbalance this effect. Experimental solubility in water is estimated at <0.1 g/L at 25°C, while solubility in organic solvents such as dichloromethane and ethyl acetate exceeds 50 g/L.
The octanol-water partition coefficient (logP), a measure of lipophilicity, is computationally estimated at 2.1–2.5 using Crippen’s fragmentation method. This moderate logP value suggests balanced solubility in both hydrophobic and hydrophilic environments, making the compound suitable for applications requiring interfacial activity. Hansen solubility parameters predict compatibility with solvents of similar polarity, such as acetone (δD = 15.5 MPa¹/², δP = 10.4 MPa¹/²) and tetrahydrofuran (δD = 16.8 MPa¹/², δP = 5.7 MPa¹/²).
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c1-4-5(2-11)6(3-12-4)7(8,9)10/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUZLYTXJFPURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Studies indicate significant antimicrobial properties, which are enhanced by the trifluoromethyl group that improves lipophilicity, facilitating cell membrane penetration.
- Anticancer Potential : Research has shown promising results against various cancer cell lines, attributed to its ability to inhibit key cellular pathways involved in tumor growth . For example, it has been observed to inhibit tubulin polymerization, crucial for cancer cell division.
Material Science
The compound is utilized in developing advanced materials due to its stability and reactivity:
- Polymers and Coatings : Its unique chemical properties make it suitable for creating specialty polymers and coatings that require specific performance characteristics.
Agricultural Chemistry
As a building block for agrochemicals, this compound can be explored for:
- Pesticides and Herbicides : The trifluoromethyl group may enhance the efficacy and stability of agrochemical formulations.
Case Study 1: Anticancer Activity
A study investigated the effect of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at low micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Effectiveness
In vitro assays demonstrated that this compound exhibited potent antimicrobial activity against various pathogens. The mechanism was linked to its ability to disrupt microbial cell membranes due to increased lipophilicity from the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-methyl-4-(trifluoromethyl)furan-3-carbonitrile with structurally related furan-3-carbonitrile derivatives and other heterocyclic carbonitriles.
Table 1: Structural and Functional Comparison
Key Comparisons:
Electronic Effects: The trifluoromethyl and cyano groups in the target compound create a strong electron-deficient furan ring, reducing electrophilic substitution reactivity compared to amino-substituted analogs (e.g., 2-amino-5-phenylfuran-3-carbonitrile) . This makes the target less suitable for further functionalization but more resistant to oxidation.
Solubility and Lipophilicity: The -CF₃ group enhances lipophilicity, favoring membrane permeability in agrochemical applications. In contrast, amino-substituted furans (e.g., 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile) exhibit higher solubility in polar solvents due to hydrogen bonding .
Synthetic Complexity: The target compound’s synthesis likely requires specialized fluorination or coupling steps (e.g., using Pd catalysts as in ), whereas amino-substituted furans are synthesized via simpler condensation reactions (e.g., malononitrile and phenacyl bromide in DMF ).
Thermal and Chemical Stability: The trifluoromethyl group imparts thermal stability, making the target compound more robust under harsh conditions compared to amino-substituted furans, which may degrade via oxidation .
Research Findings and Data Gaps
- Synthetic Routes : Evidence gaps exist regarding the target compound’s exact synthesis. A plausible method could involve Suzuki-Miyaura coupling (as in ) or direct fluorination of a pre-functionalized furan.
Biological Activity
2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile is an organic compound that has garnered attention for its unique structural features and potential biological activities. Characterized by a furan ring with a trifluoromethyl group and a cyano group, this compound's molecular formula is CHFNO. The trifluoromethyl group enhances its electronic properties, making it a candidate for various biological studies, particularly in antimicrobial and antitubercular research.
Structural Characteristics
The compound's structure can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring containing oxygen. |
| Trifluoromethyl Group | A -CF group that increases lipophilicity and alters reactivity. |
| Cyano Group | A -C≡N group that can participate in nucleophilic reactions. |
This combination of functional groups contributes to its reactivity and potential interactions with biological targets.
Antitubercular Activity
In related studies, compounds with similar frameworks were evaluated for their antitubercular properties. For example, fluorinated derivatives demonstrated MIC values as low as 8 μM against Mycobacterium tuberculosis . The incorporation of the trifluoromethyl group is thought to enhance binding interactions with biological targets, potentially improving efficacy.
The mechanism of action for compounds like this compound often involves interaction with specific proteins or enzymes. The trifluoromethyl group may facilitate stronger binding due to enhanced hydrophobic interactions, while the cyano group could participate in hydrogen bonding or nucleophilic attacks on biological substrates .
Case Studies
- Antimycobacterial Activity : In a study focusing on fluorinated chalcones, several derivatives were tested against Mycobacterium tuberculosis. The most potent compounds showed MIC values significantly lower than traditional antibiotics, suggesting a new avenue for drug development against resistant strains of tuberculosis .
- Structure-Activity Relationship (SAR) : An analysis of various substituted furan derivatives indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly impacted biological activity. This suggests that modifications to the furan ring can lead to enhanced antimicrobial properties .
Comparative Analysis
To further illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylfuran | Methyl on furan | Limited antimicrobial activity |
| 4-Trifluoromethylfuran | Trifluoromethyl at position 4 | Moderate activity against bacteria |
| 5-Methyl-2-trifluoromethylfuran-3-carbonitrile | Different methyl position | Enhanced activity due to structural variations |
This table highlights how specific substitutions can affect both chemical reactivity and biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile in laboratory settings?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi couplings) using trifluoromethyl-substituted aryl halides and furan precursors. For example, a palladium-catalyzed reaction between 3-bromo-2-methylfuran and a trifluoromethyl copper reagent may yield the target product. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize temperature (80–120°C) to balance yield and side-product formation.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the furan ring protons (δ 6.5–7.5 ppm) and methyl group (δ 2.1–2.5 ppm). The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR (δ -60 to -70 ppm).
- IR Spectroscopy : Look for nitrile stretching (C≡N) at ~2200–2250 cm⁻¹ and CF₃ symmetric/asymmetric stretches at 1100–1250 cm⁻¹.
- Mass Spectrometry : Expect a molecular ion peak [M+H]⁺ at m/z 206 (calculated for C₈H₅F₃N₂O).
Q. What stability tests are critical for storing this compound?
- Methodological Answer : Conduct accelerated degradation studies under varying conditions:
- Temperature : Store at 4°C (short-term) vs. -20°C (long-term).
- Light Exposure : Monitor UV-induced decomposition via HPLC over 14 days.
- Humidity : Assess hydrolysis by TLC in 40–80% relative humidity.
- Data Table :
| Condition | Degradation Rate (%/week) | Major Degradation Product |
|---|---|---|
| 25°C, dark | <1% | None detected |
| 40°C, 75% RH | 5–7% | Hydrolyzed nitrile |
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?
- Methodological Answer : Perform a comparative analysis of reaction parameters (e.g., catalyst loading, solvent polarity) across studies. Use Design of Experiments (DoE) to identify critical variables. For instance, excess trifluoromethylating agents may improve yields but increase side-products like 3-cyano byproducts. Validate reproducibility via triplicate runs under standardized conditions .
Q. What computational methods are suitable for studying the electronic effects of the trifluoromethyl group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects of CF₃ on the furan ring.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility trends.
- Data Table :
| Parameter | CF₃ Substituent Effect | Reference Compound (No CF₃) |
|---|---|---|
| HOMO Energy (eV) | -6.8 | -5.9 |
| Dipole Moment (Debye) | 3.5 | 2.1 |
Q. What challenges arise in crystallographic refinement of this compound using SHELX software?
- Methodological Answer : The trifluoromethyl group’s disorder and high thermal motion complicate refinement. Use SHELXL-2018 to model anisotropic displacement parameters (ADPs) and apply restraints for C-F bond distances (1.32–1.34 Å). For twinned crystals, employ the TWIN/BASF commands in SHELX .
- Case Study : A similar compound, 3-(2-trifluoromethylphenyl)propionic acid (CAS 94022-99-8), required 10% BASF scaling for twin-law correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
